2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate
Brand Name: Vulcanchem
CAS No.: 25462-17-3
VCID: VC20756090
InChI: InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)
SMILES: CCCC(C)(CO)COC(=O)NC(C)C
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate

CAS No.: 25462-17-3

Cat. No.: VC20756090

Molecular Formula: C11H23NO3

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate - 25462-17-3

CAS No. 25462-17-3
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
IUPAC Name [2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate
Standard InChI InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)
Standard InChI Key CYKYMRWEPMUFSS-UHFFFAOYSA-N
SMILES CCCC(C)(CO)COC(=O)NC(C)C
Canonical SMILES CCCC(C)(CO)COC(=O)NC(C)C

Synthesis and Industrial Production

The compound is synthesized via the reaction of isopropyl chloroformate with 2-(hydroxymethyl)-2-methylpentanol in the presence of a base (e.g., triethylamine) . Industrial-scale production optimizes this process for yield and purity, often employing continuous flow reactors and recyclable solvents .

Key Reaction:

Isopropyl chloroformate+2-(hydroxymethyl)-2-methylpentanol2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate+HCl\text{Isopropyl chloroformate} + \text{2-(hydroxymethyl)-2-methylpentanol} \rightarrow \text{2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate} + \text{HCl}

Role in Carisoprodol Production

This compound is a direct precursor in synthesizing Carisoprodol (C₁₁H₁₅ClN₂O₅S), a centrally acting muscle relaxant. It is also classified as Carisoprodol EP Impurity A, necessitating rigorous purity assessments during drug formulation .

Quality Control

As a pharmaceutical impurity, it is used to validate analytical methods (e.g., HPLC) for detecting trace levels in Carisoprodol batches .

Comparison with Related Carbamates

CompoundMolecular FormulaKey Difference
Ethyl carbamateC₃H₇NO₂Found in fermented foods; carcinogenic
Methyl carbamateC₂H₅NO₂Used in pesticides and plastics
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamateC₁₁H₂₃NO₃Branched structure; pharmaceutical role

Analytical Characterization

Spectroscopic Data:

  • IR: Strong absorption bands at 1700-1750 cm⁻¹ (C=O stretch) and 3300-3500 cm⁻¹ (O-H stretch) .

  • NMR: Distinct signals for isopropyl (δ 1.0-1.2 ppm) and hydroxymethyl groups (δ 3.4-3.6 ppm) .

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